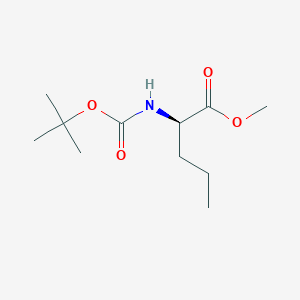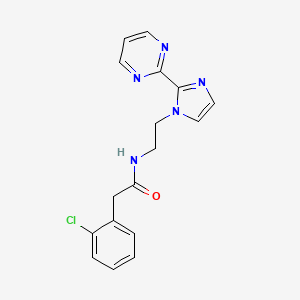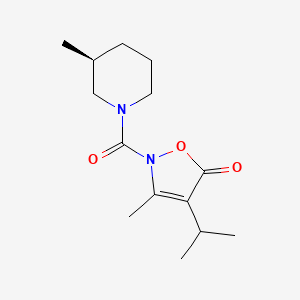
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide, commonly known as "DFB" is a synthetic compound that has been extensively studied for its potential use in scientific research. DFB is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell growth, proliferation, and differentiation.
作用機序
DFB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrates. This leads to a disruption of CK2-mediated signaling pathways, which are important for cell growth, proliferation, and differentiation. The inhibition of CK2 by DFB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer drug candidate.
Biochemical and Physiological Effects:
DFB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, DFB has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. DFB has also been shown to have neuroprotective activity, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
DFB has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. DFB has also been shown to have anticancer activity in vitro and in vivo, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, DFB has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, DFB has not been extensively tested in animal models, making it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for research on DFB. First, more studies are needed to understand its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Second, further studies are needed to determine its efficacy in animal models of cancer and other diseases. Third, DFB could be used as a lead compound for the development of new anticancer drugs. Fourth, DFB could be used as a tool for studying the role of CK2 in cellular processes, and for identifying new targets for anticancer drug development. Fifth, DFB could be used as a tool for studying the mechanisms of inflammation and neurodegeneration, and for identifying new targets for drug development in these areas. Overall, DFB is a promising compound with potential applications in a variety of scientific research areas.
合成法
The synthesis of DFB involves the reaction of 4-fluoro-N-(4-fluorophenyl)benzamide with 1,2-dithiolane-3-one-1-oxide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield DFB as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DFB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in many cellular processes including cell growth, proliferation, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for anticancer drug development. DFB has been shown to have anticancer activity in vitro and in vivo, making it a promising lead compound for the development of new anticancer drugs.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLITBVHNRDPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)







![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)


